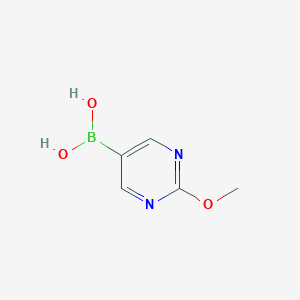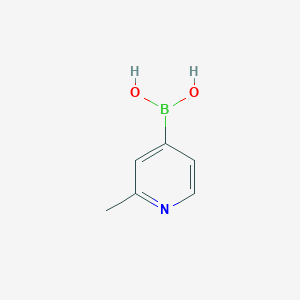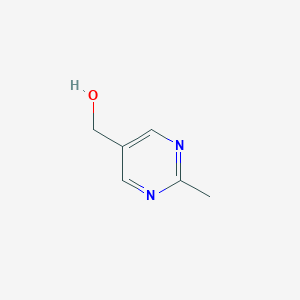
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
Descripción general
Descripción
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, also known as (2S,3R)-3-aminohydroxy-4-phenylbutanoic acid or (2S,3R)-3-amino-4-hydroxyphenylbutanoic acid, is an important organic compound that has been studied for its potential applications in the field of biochemistry, physiology, and pharmaceutical science. This compound has recently been identified as a potential therapeutic agent for the treatment of several diseases, including cancer, diabetes, and Alzheimer’s disease.
Aplicaciones Científicas De Investigación
Synthesis and Application in Medicinal Chemistry
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) is a significant intermediate in synthesizing aminopeptidase N inhibitors like Bestatin, Phebestin, and Probestin. It has been synthesized through various routes, including amino acid protocols, organometallic methods, and enzyme routes, highlighting its potential for commercial application in drug development (Huang Yibo, 2013). Moreover, AHPBA forms structural key units of KMI derivatives, which are inhibitors of BACE 1 (β-secretase) and HIV protease, indicating its significant role in the development of treatments for diseases like Alzheimer's and HIV/AIDS (Jin Hwan Lee et al., 2006).
Quantum Computational and Spectroscopic Analysis
Detailed quantum computational and spectroscopic studies have been conducted on AHPBA and its derivatives. These studies encompass density functional theory calculations, vibrational frequencies analysis, and molecular docking methods, providing insights into the molecule’s structural, electronic, and reactive properties. This research has implications for drug identification and design, demonstrating AHPBA's versatility in pharmaceutical research (B. Raajaraman et al., 2019).
Synthesis for Potential Antimycobacterial Activity
AHPBA derivatives have been synthesized for potential antimycobacterial activities. The study of these derivatives shows that the presence of a free amino group at C2 and the sulfonamide moiety are essential for biological activity against M. tuberculosis, offering a pathway for developing new antimycobacterial agents (M. Moreth et al., 2014).
Environmental and Industrial Applications
In environmental science, AHPBA derivatives have been used in the analysis of microcystins, toxic compounds produced by cyanobacteria. The studies involve the oxidation of microcystins to produce AHPBA-related compounds, providing methods for evaluating environmental risks and water safety (Xingqiang Wu et al., 2008; 2009). Moreover, AHPBA has been utilized in the synthesis of novel corrosion inhibitors for industrial applications, such as in carbon steel protection used in oil installations, showcasing its utility beyond pharmaceuticals (Zainb Fadel & Qahtan A. Yousif, 2020).
Safety and Hazards
Direcciones Futuras
The future directions of this compound could involve further exploration of its derivatives and their potential applications. For instance, its derivative (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) is used as a bestatin analogue , suggesting potential applications in the medical field.
Propiedades
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJMFGYNFIFRK-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974964 | |
| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59554-14-2 | |
| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B151211.png)










